molecular formula C12H15ClN2O B13518161 1-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]methanaminehydrochloride

1-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]methanaminehydrochloride

Cat. No.: B13518161
M. Wt: 238.71 g/mol
InChI Key: UQKJQKQCVDDEKO-UHFFFAOYSA-N
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Description

1-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]methanaminehydrochloride is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a dimethyl-oxazole ring attached to a phenylmethanamine group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]methanaminehydrochloride typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving appropriate precursors such as 3,5-dimethyl-1,2-diketone and an amine.

    Attachment of the Phenylmethanamine Group: The phenylmethanamine group is then attached to the oxazole ring through a nucleophilic substitution reaction.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]methanaminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

1-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]methanaminehydrochloride is widely used in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]methanaminehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]methanaminehydrochloride is unique due to its specific structural features, such as the presence of both the dimethyl-oxazole ring and the phenylmethanamine group. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

Molecular Formula

C12H15ClN2O

Molecular Weight

238.71 g/mol

IUPAC Name

[3-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C12H14N2O.ClH/c1-8-12(9(2)15-14-8)11-5-3-4-10(6-11)7-13;/h3-6H,7,13H2,1-2H3;1H

InChI Key

UQKJQKQCVDDEKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC=CC(=C2)CN.Cl

Origin of Product

United States

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